molecular formula C23H16N2O5 B3205719 N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1040656-40-3

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3205719
CAS No.: 1040656-40-3
M. Wt: 400.4 g/mol
InChI Key: CEJKZJOLLWYNGF-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin core (2-oxo-2H-chromene) with a substituted indole moiety linked via a carboxamide bridge. The indolin-6-yl group, functionalized with a furan-2-carbonyl substituent, introduces structural complexity that may enhance binding affinity or modulate electronic properties.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c26-21(17-12-15-4-1-2-5-19(15)30-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKZJOLLWYNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Chromene Core Formation: The chromene core is synthesized through a Pechmann condensation reaction, involving the reaction of a phenol with a β-keto ester under acidic conditions.

    Coupling Reactions: The final step involves coupling the furan-indole intermediate with the chromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: It serves as a tool for studying biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties/Applications References
Target Compound 2-Oxo-2H-chromene-3-carboxamide Indolin-6-yl + furan-2-carbonyl Hypothesized MAO-B inhibition, NLO* Inferred
6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide 6-Methyl + 3-methylphenyl MAO-B inhibition (IC₅₀ = 1.2 µM)
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide 6-Methyl + 3-methoxyphenyl Enhanced NLO response (β = 12.7 ×10⁻³⁰ esu)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide 4-Sulfamoylphenyl Synthetic intermediate for sulfonamide drugs
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 4-Oxo-4H-chromene + thiazolidinone Thiazolidinone + furan-2-carboxamide Crystal packing via H-bonding/π-π stacking

*NLO: Nonlinear optical properties

Electronic and Optical Properties

For instance, N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide exhibits a hyperpolarizability (β) of 12.7 ×10⁻³⁰ esu due to electron-donating methoxy groups . In contrast, the furan substituent may reduce electron density on the coumarin core, altering charge transfer dynamics.

Crystallographic and Solubility Considerations

Compounds like N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide exhibit robust intermolecular interactions (N–H⋯O and π-π stacking), which stabilize crystal lattices but may reduce solubility .

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an indole moiety, a furan-2-carbonyl group, and a chromene derivative, which are known to exhibit various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O5C_{23}H_{20}N_{2}O_{5}, with a molecular weight of approximately 404.4 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight404.4 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of various derivatives related to the chromene structure, suggesting that compounds with similar configurations may exhibit significant antibacterial and antifungal properties. For instance, derivatives of chromene with indole moieties have shown promising results against pathogens like Staphylococcus aureus and Candida albicans .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially inhibiting enzymes or disrupting cellular pathways. The presence of the furan and indole groups may enhance its binding affinity to target proteins, leading to modulation of their activity .

Case Studies

  • Anticholinesterase Activity : A study on related compounds demonstrated that certain chromene derivatives exhibited significant inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's . The structure–activity relationship (SAR) indicated that modifications at specific positions could enhance inhibitory potency.
  • Antifungal Activity : Research on silver(I)-coumarin complexes has shown that compounds with similar structural features can disrupt fungal cell membranes and inhibit respiration, leading to cell death . This suggests that this compound might also exhibit antifungal properties through analogous mechanisms.

Pharmacological Potential

Given its structural complexity and the biological activities observed in related compounds, this compound holds potential for further development in medicinal chemistry. Its ability to interact with various biological targets makes it a candidate for drug discovery focused on infectious diseases and neurodegenerative disorders.

Q & A

Q. What are best practices for scaling up synthesis without compromising purity?

  • Transition from batch to flow chemistry for acylation steps, reducing reaction time by 40% . Implement inline FTIR monitoring to detect intermediates and automate solvent exchange (e.g., switch from THF to ethanol for crystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

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